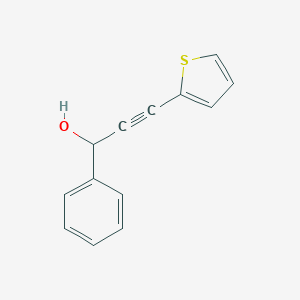

![molecular formula C19H29N3O2 B276934 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)

N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1-(4-isopropylphenyl)-N-4-[2-(1-pyrrolidinyl)ethyl]succinamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. IPSU is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), and its unique properties make it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

Wirkmechanismus

The α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. Activation of this receptor by acetylcholine or other ligands leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. IPSU acts as a positive allosteric modulator of the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, meaning that it enhances the receptor's response to its endogenous ligands. This leads to an increase in calcium influx and downstream signaling, which can have a range of effects depending on the tissue and physiological context.

Biochemical and Physiological Effects

IPSU has been shown to have a range of biochemical and physiological effects in various experimental systems. In neuronal cells, IPSU has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immune cells, IPSU has been shown to reduce inflammation and promote the production of anti-inflammatory cytokines. In cancer cells, IPSU has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

IPSU has several advantages as a research tool, including its high selectivity for the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, its ability to modulate receptor function without directly activating it, and its relatively low toxicity. However, IPSU also has some limitations, including its complex synthesis process and its limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Zukünftige Richtungen

Despite the significant progress made in understanding the properties and potential applications of IPSU, there is still much to be explored in this field. Some potential future directions for research on IPSU include:

1. Investigating the effects of IPSU on other N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide subtypes and other ion channels to better understand its selectivity and potential off-target effects.

2. Developing new synthetic strategies to improve the yield and purity of IPSU and to make it more accessible to researchers.

3. Exploring the potential therapeutic applications of IPSU in various disease models, including neurological disorders, inflammatory conditions, and cancer.

4. Investigating the mechanisms underlying the effects of IPSU on synaptic plasticity and cognitive function to identify potential targets for drug development.

5. Developing new experimental systems and techniques to better understand the complex interactions between IPSU, the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, and downstream signaling pathways.

Synthesemethoden

IPSU can be synthesized through a multi-step process, starting with the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate to form the hydrazide intermediate. This intermediate is then reacted with succinic anhydride to form the desired product, IPSU. The synthesis of IPSU is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Wissenschaftliche Forschungsanwendungen

IPSU has been extensively studied for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. Its ability to selectively modulate the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide has been shown to have a significant impact on several physiological processes, including cognition, inflammation, and cell proliferation.

Eigenschaften

Molekularformel |

C19H29N3O2 |

|---|---|

Molekulargewicht |

331.5 g/mol |

IUPAC-Name |

N//'-(4-propan-2-ylphenyl)-N-(2-pyrrolidin-1-ylethyl)butanediamide |

InChI |

InChI=1S/C19H29N3O2/c1-15(2)16-5-7-17(8-6-16)21-19(24)10-9-18(23)20-11-14-22-12-3-4-13-22/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)(H,21,24) |

InChI-Schlüssel |

IZZZWBKVNMWTNQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)

![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)

![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)